molecular formula C26H45NO5S B1682934 Taurolithocholic acid CAS No. 516-90-5

Taurolithocholic acid

Cat. No.: B1682934
CAS No.: 516-90-5
M. Wt: 483.7 g/mol
InChI Key: QBYUNVOYXHFVKC-JIOVCDOMSA-N
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Description

  • Preparation Methods

      Synthetic Routes: Lithocholyltaurine can be synthesized by conjugating lithocholic acid with taurine.

      Reaction Conditions: The specific conditions for this conjugation reaction may vary, but it generally involves the reaction of lithocholic acid with taurine in an appropriate solvent.

      Industrial Production: The industrial production methods for lithocholyltaurine are not widely documented, but it likely involves large-scale synthesis using similar principles.

  • Chemical Reactions Analysis

      Reactions: Lithocholyltaurine does not undergo extensive chemical transformations. it can interact with other compounds and receptors.

      Common Reagents and Conditions: Since lithocholyltaurine is primarily a conjugate, its reactions are limited. It may participate in hydrolysis reactions or interactions with other bile acids.

      Major Products: The major product of lithocholyltaurine synthesis is the conjugate itself.

  • Scientific Research Applications

      Chemistry: Lithocholyltaurine’s role in lipid solubilization and absorption is relevant to lipid metabolism studies.

      Biology: It may impact bile acid signaling pathways and cellular processes.

      Medicine: Research explores its effects on liver function, cholestasis, and gallstone formation.

      Industry: Its industrial applications are less well-defined, but it may have potential in drug delivery or formulation.

  • Mechanism of Action

  • Comparison with Similar Compounds

      Uniqueness: Lithocholyltaurine’s uniqueness lies in its specific conjugation of lithocholic acid with taurine.

      Similar Compounds: Other bile salts, such as glycocholic acid and taurocholic acid, share similarities but differ in their conjugates and effects.

    Properties

    CAS No.

    516-90-5

    Molecular Formula

    C26H45NO5S

    Molecular Weight

    483.7 g/mol

    IUPAC Name

    2-[4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonic acid

    InChI

    InChI=1S/C26H45NO5S/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32)/t17?,18-,19-,20+,21-,22+,23+,25+,26-/m1/s1

    InChI Key

    QBYUNVOYXHFVKC-JIOVCDOMSA-N

    Isomeric SMILES

    CC(CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C

    SMILES

    CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

    Canonical SMILES

    CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

    Appearance

    Solid powder

    melting_point

    212 - 213 °C

    physical_description

    Solid

    Purity

    >98% (or refer to the Certificate of Analysis)

    Related CAS

    6042-32-6 (mono-hydrochloride salt)

    shelf_life

    >3 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    Acid, Taurolithocholic
    Lithocholate, Taurine
    Lithocholyltaurine
    Taurine Lithocholate
    Taurolithocholate
    Taurolithocholic Acid
    Taurolithocholic Acid, Monosodium Salt

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Customer
    Q & A

    Q1: How does TLCA induce cholestasis?

    A1: TLCA exerts cholestatic effects through multiple mechanisms. [] It impairs bile flow by reducing the biliary secretion of molecules like horseradish peroxidase and the Mrp2 substrate, 2,4-dinitrophenyl-S-glutathione. [] This suggests interference with both vesicular exocytosis and organic anion transport, crucial processes for bile formation. [] Further, TLCS, the sulfated form of TLCA, can disrupt the structural integrity of cellular membranes, potentially contributing to cholestasis. []

    Q2: What role does protein kinase C epsilon (PKCε) play in TLCA-induced cholestasis?

    A2: TLCA activates PKCε, a key regulator of hepatocellular secretion, and this activation appears crucial for its cholestatic effects. [] Studies using the PKC inhibitor Gö6850 showed a reversal of TLCA's suppressive effect on insulin-induced IRβ and PKB phosphorylation, highlighting the involvement of PKC in TLCA's actions. []

    Q3: Does TLCA affect insulin signaling?

    A3: Yes, TLCA negatively impacts insulin signaling pathways. Studies in rat hepatocytes and perfused rat livers show that TLCA inhibits insulin signaling at multiple levels, including insulin receptor β phosphorylation, PI3K activity, and PKB phosphorylation. [] This suggests a potential role of TLCA in the development of insulin resistance in cholestatic liver disease. []

    Q4: What is the role of phosphatidylinositol 3-kinase (PI3K) in TLCA-induced cholestasis?

    A4: TLCA stimulates PI3K activity, which in turn activates PKCε. [] Notably, inhibiting PI3K with wortmannin effectively reversed the detrimental effects of TLCA on bile flow, exocytosis, and organic anion secretion, reinforcing the importance of the PI3K/PKCε pathway in TLCA-induced cholestasis. []

    Q5: How does Tauroursodeoxycholic acid (TUDCA) counteract the effects of TLCA?

    A5: TUDCA, another bile acid, demonstrates protective effects against TLCA-induced cholestasis. [] It reverses TLCA-induced impairment of bile flow, exocytosis, and organic anion secretion. [] TUDCA achieves this through a PI3K-independent mechanism, suggesting multiple pathways for modulating TLCA's effects. [] Interestingly, TUDCA's conjugation state is essential for its protective effects against TLCA-induced cholestasis. [] While both conjugated and unconjugated forms of TUDCA and its C23 homolog norUDCA exhibit similar choleretic effects, only the conjugated forms (TUDCA and TnorUDCA) successfully counteract the cholestatic effects of TLCA. []

    Q6: What is the molecular formula and weight of TLCA?

    A6: TLCA has the molecular formula C26H45NO6S and a molecular weight of 499.7 g/mol.

    Q7: Is there any spectroscopic data available for TLCA?

    A7: While the provided abstracts don't delve into detailed spectroscopic characterization of TLCA, they do mention techniques like thin-layer chromatography (TLC), infrared spectroscopy (IR), and high-performance liquid chromatography-mass spectrometry (HPLC-MS) being used to identify and quantify TLCA and its metabolites in various biological samples. [, , , , ]

    Q8: How stable is TLCA under various storage conditions?

    A8: The provided abstracts don't specifically address TLCA's stability under different storage conditions.

    Q9: Does TLCA exhibit any catalytic properties?

    A9: The research provided focuses on the biological effects of TLCA, particularly in the context of liver function and disease. There is no mention of TLCA possessing catalytic properties.

    Q10: Are there any computational studies on TLCA interactions with its targets?

    A10: The abstracts provided do not mention any specific computational chemistry studies, such as molecular docking or dynamics simulations, investigating TLCA's interactions with its molecular targets.

    Q11: How do structural modifications of TLCA affect its cholestatic potential?

    A11: While specific SAR studies aren't detailed in the abstracts, some insights can be gleaned. The presence of a sulfate group on TLCA significantly influences its biological activity. [, ] For example, lithocholic acid sulfate (LCS) and TLCA, both containing a sulfate group, exhibit stronger inhibition of UDP-glucuronosyltransferases (UGTs) compared to their non-sulfated counterparts. [] Additionally, the conjugation state of TLCA plays a crucial role in its anticholestatic effect, with conjugated TLCA being significantly more effective than its unconjugated form. []

    Q12: Are there any specific formulation strategies to enhance TLCA's stability or bioavailability?

    A12: The abstracts do not provide information on specific formulation strategies for TLCA.

    Q13: What are the safety regulations regarding TLCA handling and disposal?

    A13: The provided research focuses on the biological activity and effects of TLCA in a laboratory setting. Information regarding specific SHE regulations and guidelines for handling and disposal is not discussed.

    Q14: What animal models are used to study TLCA-induced cholestasis?

    A14: TLCA-induced cholestasis is primarily studied using rodent models, specifically rats. [, , ] Studies utilize techniques like bile duct ligation and isolated perfused rat liver to investigate the cholestatic effects of TLCA and potential therapeutic interventions. [, ]

    Q15: Are there any cell-based assays used to study the effects of TLCA?

    A15: Yes, cell-based assays employing both primary cells and cell lines are used to study TLCA's effects. Studies utilize primary rat hepatocytes and human hepatoma cell lines (HepG2) to investigate TLCA-induced changes in cell signaling, apoptosis, and transporter activity. [, ]

    Q16: Are there known resistance mechanisms to TLCA-induced cholestasis?

    A16: The provided research does not delve into specific resistance mechanisms against TLCA-induced cholestasis.

    Q17: What are the known toxic effects of TLCA?

    A17: TLCA, particularly at elevated levels, is known to be hepatotoxic. [] Studies show that TLCA can induce apoptosis in hepatocytes, potentially contributing to liver injury. [, ] This toxicity appears to be linked to the generation of reactive oxygen species (ROS) and activation of specific cell death pathways. [, ] Additionally, research suggests a potential tumor-promoting activity of TLCA in the pyloric mucosa of rat stomachs. []

    Q18: Are there any specific drug delivery strategies being explored for TLCA?

    A18: The provided abstracts do not discuss any specific drug delivery strategies for TLCA.

    Q19: Are there any biomarkers associated with TLCA-induced liver injury?

    A19: While specific biomarkers are not discussed, research indicates that serum bile acid profiles, particularly elevated levels of TLCA, can be indicative of liver dysfunction and cholestasis. [, , ]

    Q20: What analytical techniques are used to measure TLCA levels?

    A20: Several analytical techniques are employed to quantify TLCA levels in various biological samples. These include:

    • Thin-layer chromatography (TLC) [, ]
    • Gas chromatography (GC) []
    • High-performance liquid chromatography (HPLC) [, , ]
    • Liquid chromatography-mass spectrometry (LC-MS) [, ]

    Q21: What is the environmental impact of TLCA?

    A21: The provided abstracts focus on TLCA's biological activity and do not address its environmental impact or degradation pathways.

    Q22: What is known about the solubility of TLCA in various media?

    A22: While not extensively discussed, TLCA's solubility in different media is likely influenced by factors such as pH and the presence of other bile salts. [] One study mentions the precipitation of calcium salts of lithocholic acid glucuronide (LCG), a derivative of TLCA, in bile, suggesting a role of calcium binding in TLCA's solubility and potential for precipitation. []

    Q23: What measures are taken to validate analytical methods for TLCA analysis?

    A23: The abstracts do not provide information on specific validation procedures for TLCA analytical methods.

    Q24: Does TLCA elicit any immunological responses?

    A24: While TLCA's direct immunogenicity is not addressed, studies suggest its involvement in inflammatory processes within the liver. [] TLCA's activation of specific signaling pathways, like PI3K/PKCε, contributes to inflammation and potentially influences the immune response in the context of liver injury. []

    Q25: Does TLCA interact with any drug transporters?

    A25: The research highlights TLCA's interaction with the sodium/taurocholate cotransporting polypeptide (NTCP), a key transporter involved in bile acid uptake in the liver. [] TLCA appears to act as a trans-inhibitor of NTCP, potentially influencing the transport of other bile acids and drugs that utilize this transporter. []

    Q26: Does TLCA affect the activity of drug-metabolizing enzymes?

    A26: TLCA, particularly its sulfated form (TLCS), has been shown to inhibit UDP-glucuronosyltransferases (UGTs). [] This inhibition raises the possibility of drug interactions, particularly for medications metabolized by UGT enzymes. []

    Q27: What is known about the biocompatibility and biodegradability of TLCA?

    A27: While specific studies on TLCA's biodegradability are not mentioned, being a naturally occurring bile acid, it is expected to be biocompatible and biodegradable within the human body.

    Q28: Are there any known alternatives or substitutes for TLCA in research or therapeutic applications?

    A28: Researchers often use other bile acids with similar structures or properties as comparators or controls when studying TLCA. [] Examples include taurochenodeoxycholic acid, taurocholic acid, and tauroursodeoxycholic acid. [] The choice of alternative depends on the specific research question and desired biological effects.

    Q29: Are there specific guidelines for recycling or managing TLCA waste?

    A29: The provided research does not offer specific details about TLCA waste management or recycling practices.

    Q30: What resources are available for researchers studying TLCA?

    A30: Researchers studying TLCA utilize various resources, including:

    • Animal models: Rodent models, particularly rats, are commonly employed to investigate TLCA-induced cholestasis and potential therapeutic interventions. [, , ]
    • Cell lines: Primary rat hepatocytes and human hepatoma cell lines, like HepG2, allow for in vitro studies on TLCA's effects on cellular processes. [, ]
    • Analytical techniques: A range of techniques, including TLC, GC, HPLC, and LC-MS, enable the identification, quantification, and characterization of TLCA and its metabolites. [, , , , , ]

    Q31: What are some key historical milestones in TLCA research?

    A31: One significant milestone in TLCA research was the discovery of its role in cholestasis. [, ] Early research highlighted the presence of sulfated bile acids, including TLCA sulfate (TLCS), as significant metabolites in human bile. [, ] This discovery spurred further investigations into the biological activities and clinical significance of TLCA, particularly in the context of liver disease.

    Q32: How does TLCA research intersect with other scientific disciplines?

    A32: TLCA research bridges various scientific disciplines, including:

    • Hepatology: Understanding TLCA's role in cholestasis contributes to developing therapeutic strategies for liver diseases. [, , ]
    • Gastroenterology: TLCA's influence on bile acid metabolism and gut microbiota has implications for digestive health and disease. []
    • Endocrinology: TLCA's effects on insulin signaling provide insights into metabolic disorders and potential therapeutic targets. []
    • Immunology: TLCA's involvement in inflammatory processes within the liver underscores its relevance to understanding immune responses in liver disease. []

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